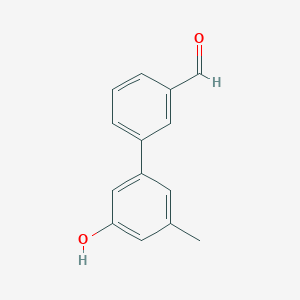

5-(3-Formylphenyl)-3-methylphenol

Description

5-(3-Formylphenyl)-3-methylphenol is a phenolic compound featuring a benzene ring substituted with a methyl group at the 3-position and a formylphenyl group at the 5-position. The formyl group (–CHO) on the phenyl substituent introduces electron-withdrawing properties, enhancing the acidity of the phenolic hydroxyl group compared to simpler methylphenol derivatives. This structural feature makes it a candidate for applications in catalysis, organic synthesis, and materials science.

Properties

IUPAC Name |

3-(3-hydroxy-5-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQFNEOMYYFHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683703 | |

| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-43-3 | |

| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Formylphenyl)-3-methylphenol typically involves the formylation of 3-methylphenol (m-cresol) using a formylating agent such as paraformaldehyde or formic acid. The reaction is often catalyzed by acidic conditions, such as the presence of hydrochloric acid or sulfuric acid, to facilitate the electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in 5-(3-Formylphenyl)-3-methylphenol can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed:

Oxidation: 5-(3-Carboxyphenyl)-3-methylphenol.

Reduction: 5-(3-Hydroxymethylphenyl)-3-methylphenol.

Substitution: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-(3-Formylphenyl)-3-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving formyl groups. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. Its formyl group can be modified to create compounds with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its reactivity allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-3-methylphenol involves its interaction with various molecular targets, depending on its application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-Formylphenyl)-3-methylphenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogues with Halogen Substituents

- 5-(3-Fluoro-4-methylphenyl)-3-methylphenol (C₁₄H₁₃FO) Molecular Weight: 216.25 g/mol . Key Differences: The fluorine atom at the 3-position of the phenyl ring introduces electronegativity, increasing the compound’s polarity compared to the formyl-substituted analog. Fluorine’s smaller atomic radius may also enhance metabolic stability in biological applications. Applications: Halogenated phenols are often used in pharmaceuticals and agrochemicals due to their stability and bioavailability.

- 5-(3,5-Dichlorophenyl)-3-methylphenol (C₁₃H₁₀Cl₂O) Molecular Weight: 253.12 g/mol . Key Differences: Chlorine atoms at the 3- and 5-positions significantly increase molecular weight and lipophilicity. The electron-withdrawing effect of chlorine may further acidify the phenolic hydroxyl group (pKa ~8–9), making it more reactive in acidic environments. Applications: Chlorinated phenols are common intermediates in polymer synthesis and antimicrobial agents.

Heterocyclic Analogues

- 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole Structure: Incorporates an oxazole ring (a five-membered heterocycle with oxygen and nitrogen) instead of a formylphenyl group . Key Differences: The oxazole ring introduces π-conjugation and hydrogen-bonding sites, altering electronic properties. This structure may exhibit fluorescence or catalytic activity distinct from phenolic analogs.

- (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (C₁₃H₁₀F₃NO) Molecular Weight: 265.22 g/mol . Key Differences: The pyridine ring and trifluoromethyl group (–CF₃) enhance thermal stability and electron deficiency, favoring applications in coordination chemistry or as ligands in catalysis.

Functional Group Comparison

*Calculated based on molecular formula.

Research Findings and Implications

- Electron-Withdrawing Effects: The formyl group in this compound likely renders the phenolic –OH more acidic (pKa ~9–10) compared to non-substituted 3-methylphenol (pKa ~10.1), enhancing its reactivity in nucleophilic substitution or oxidation reactions .

- Biological Activity: Analogs like 3-methylphenol are implicated in microbial volatile organic compound profiles, contributing to woody or floral aromas . The formyl derivative may exhibit modified bioactivity due to its electrophilic aldehyde group.

- Catalytic Potential: Phenolic compounds with electron-withdrawing groups are often used in zeolite-catalyzed reactions, such as the conversion of anisole to alkylphenols . The formyl group could act as a directing group in such processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.